molecular formula C6H5ClOS B015060 2-(Chloroacetyl)thiophene CAS No. 29683-77-0

2-(Chloroacetyl)thiophene

Cat. No.: B015060
CAS No.: 29683-77-0
M. Wt: 160.62 g/mol
InChI Key: KHOWLHQEABZKNA-UHFFFAOYSA-N
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Description

2-(Chloroacetyl)thiophene is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its versatile applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloroacetyl)thiophene can be synthesized through several methods. One common approach involves the reaction of thiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process requires careful control of temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors has also been explored to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloroacetyl)thiophene undergoes various chemical reactions, including:

    Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles, leading to substitution reactions at the 2-position.

    Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Electrophilic Substitution: 2-Bromoacetylthiophene, 2-Nitroacetylthiophene.

    Nucleophilic Substitution: 2-(Methoxyacetyl)thiophene, 2-(Cyanoacetyl)thiophene.

    Oxidation: this compound sulfoxide, this compound sulfone.

    Reduction: 2-(Mercaptoacetyl)thiophene.

Scientific Research Applications

2-(Chloroacetyl)thiophene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its use in drug discovery, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(Chloroacetyl)thiophene involves its reactivity towards nucleophiles and electrophiles. The chloroacetyl group is highly reactive, allowing the compound to participate in various substitution reactions. The thiophene ring’s aromaticity also plays a crucial role in its chemical behavior, facilitating electrophilic substitution reactions.

Comparison with Similar Compounds

    2-Acetylthiophene: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    2-(Bromoacetyl)thiophene: Similar reactivity but with different halogen properties, affecting its reactivity and applications.

    2-(Cyanoacetyl)thiophene: Contains a cyano group, leading to different chemical properties and reactivity.

Uniqueness: 2-(Chloroacetyl)thiophene is unique due to its chloroacetyl group, which imparts distinct reactivity patterns compared to other acetyl-substituted thiophenes. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

2-chloro-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWLHQEABZKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374074
Record name 2-Chloro-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29683-77-0
Record name 2-Chloro-1-(2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29683-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethylsilyl diazomethane (TMSCHN2, 2M in hexanes, 100 ml, 0.200 mole) was added dropwise, over a period of 20 minutes, to an ice bath solution of thiophene-2-acetyl chloride (0.192 mole, 28.1 g) in 100 ml of dry 1,4-dioxane. The slush disappeared upon addition of TMSCHN2. The reaction mixture was slowly warmed to room temperature and stirred for 24 hours. The reaction mixture was cooled in an ice bath and HCl gas was bubbled for 0.5 hour and stirred at room temperature for 2 days. The solvent was removed under reduced pressure, the residue partitioned between 100 ml of aqueous saturated NaHCO3 solution and 250 ml of ethyl acetate and separated. The organic phase was washed with 100 ml of aqueous saturated NaHCO3 solution, dried (Na2SO4) and the solvent was removed under reduced pressure. The crude product was chromatographed on 200 g of silica packed with 2.5% EtOAc-hexanes and the column was eluted with increasing amounts of ethyl acetate in hexanes (2.5%, 1 L, 5%, 1 L; 7.5%, 1 L, 10%, 1 L; 12.5%, 1 L; 15%, 1 L) to give 12.8 g of the desired product which was slightly contaminated: 42% yield; 1H NMR (CDCl3) δ 7.80 (dd, 1H, J=0.9, 3.9 Hz), 7.74 (dd, 1H, J=0.9, 5.0 Hz average), 7.19 (dd, 1H, J=0.9, 5.0 Hz average), 4.61 (s, 2H). This product turned yellow and then brown over time and therefore was used in the formation of the 2-amino-1,3-thiazole derivatives as soon as possible.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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